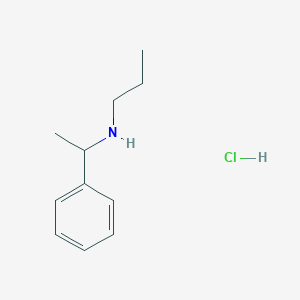

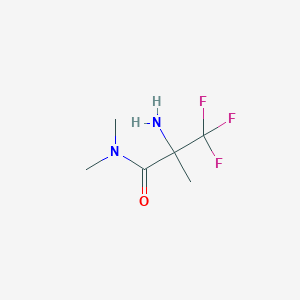

![molecular formula C14H8ClF3N2O B2957783 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dihydro-2H-indol-2-one CAS No. 338420-42-1](/img/structure/B2957783.png)

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dihydro-2H-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that contains a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms) and an indole ring (a fused bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring). The pyridine ring is substituted with a chloro group and a trifluoromethyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and indole rings, and the introduction of the chloro and trifluoromethyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and indole rings, as well as the chloro and trifluoromethyl substituents. The presence of these groups would likely have a significant impact on the compound’s chemical properties .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Factors such as polarity, molecular size and shape, and the presence of functional groups all play a role. For instance, the trifluoromethyl group is highly electronegative, which could make the compound somewhat polar .Scientific Research Applications

Synthesis and Characterization

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dihydro-2H-indol-2-one is a compound that finds its application in the field of chemistry and materials science due to its unique structure and properties. Research into pyridine derivatives such as 2,3-Dichloro-5-trifluoromethyl pyridine has highlighted their significance in the synthesis of pesticides, emphasizing the importance of such compounds in developing new agrochemical solutions (Lu Xin-xin, 2006).

The crystal structure and hydrogen bonding of related compounds, such as 3-Trifluoroacetyloxime substituted 7-Acetamido-2-aryl-5-bromoindoles, have been studied to reveal intricate details about their molecular architecture. These studies provide insights into the hydrogen bonding networks and π-stacking of the indole moiety, which are crucial for understanding the chemical behavior and potential applications of such compounds (M. Mphahlele, 2018).

Chemical Reactions and Transformations

Research has also explored the reactions and transformations involving similar structures, including the synthesis of fluorohymenidin through microwave-assisted fluorination of 2-acylpyrroles. This process highlights the adaptability of these compounds in synthesizing complex molecules, potentially useful in pharmaceuticals and material science (Benjamin Troegel & T. Lindel, 2012).

The application in catalysis and synthesis is further demonstrated by the development of novel terminators of cationic cyclisations, where trifluoromethanesulfonic (triflic) acid catalyzes the formation of complex polycyclic systems. Such research indicates the potential of these compounds in synthesizing new chemical entities with specific structural and functional properties (Charlotte M. Haskins & D. Knight, 2002).

Photophysical and Electrochemical Properties

The study of iridium(III) complexes incorporating cyclometalated ligands related to pyridyl compounds reveals significant findings on their synthesis, structures, electrochemistry, and photophysics. These investigations are crucial for applications in light-emitting devices, demonstrating how modifications in the molecular structure can impact luminescence and electronic properties (A. Tamayo et al., 2003).

Mechanism of Action

Target of Action

It is thought to act by affectingspectrin-like proteins in the cytoskeleton of oomycetes .

Mode of Action

It is believed to interact with its targets, the spectrin-like proteins, resulting in changes to the cytoskeleton of oomycetes .

Biochemical Pathways

The compound affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects suggest that it may influence multiple biochemical pathways, particularly those involved in cell motility and growth.

Result of Action

The compound’s action results in the inhibition of the growth of oomycetes, affecting the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . This leads to a decrease in the population of these organisms, thereby controlling diseases caused by them.

Future Directions

Properties

IUPAC Name |

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3N2O/c15-9-5-7(14(16,17)18)6-19-12(9)11-8-3-1-2-4-10(8)20-13(11)21/h1-6,11H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPDBGTYEXNEIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648984 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-dimethylbutanamide](/img/structure/B2957703.png)

![N-(3,5-difluorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2957704.png)

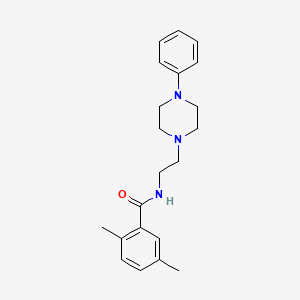

![N-[1-[4-(2-methoxyphenyl)-1-piperazinyl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2957711.png)

![benzyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2957714.png)

![4-({[2-(2,3-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2957715.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone](/img/structure/B2957716.png)

![3-(2-chlorobenzyl)-5-(2-chloro-6-fluorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2957717.png)

![N-(5-(4-chloro-3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2957723.png)